

A Technical Guide to High-Purity Monononadecanoin for Research Applications

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Compound of Interest

Compound Name: Monononadecanoin

Cat. No.: B13444868

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This guide provides researchers, scientists, and drug development professionals with in-depth technical information on high-purity **monononadecanoin**. It covers commercial sourcing, key specifications, and detailed experimental protocols for its application as an analytical standard.

Introduction to Monononadecanoin

Monononadecanoin (Glyceryl 1-monononadecanoate) is a high-purity monoacylglycerol consisting of a glycerol molecule esterified with the 19-carbon saturated fatty acid, nonadecanoic acid. Due to its odd-numbered carbon chain, it has very low natural abundance in most biological systems. This characteristic makes it an excellent internal standard for the accurate quantification of lipids in complex matrices during chromatographic analysis, such as gas chromatography (GC) and mass spectrometry (MS). Its primary use is to correct for variations in lipid extraction and analytical instrument response, ensuring high precision and accuracy in lipidomics and related fields.

Commercial Suppliers and Specifications

High-purity **monononadecanoin** is available from several reputable chemical suppliers who specialize in analytical standards for research. The products are typically characterized by gas chromatography to ensure a purity of $\geq 99.0\%$. Below is a comparative summary of product specifications from leading suppliers.

| Parameter | Sigma-Aldrich / MilliporeSigma | Larodan |
|-------------------|---|--|
| Product Name | Monononadecanoin analytical standard | Monononadecanoin |
| Purity | ≥99.0% (by GC)[1][2][3] | >99%[4] |
| CAS Number | 112340-30-4[4][5][6] | 112340-30-4[4] |
| Molecular Formula | C ₂₂ H ₄₄ O ₄ [4][5] | C ₂₂ H ₄₄ O ₄ [4] |
| Molecular Weight | 372.58 g/mol [4][5] | 372.58 g/mol [4] |
| Physical State | Solid / Neat[1][4] | Solid / Neat[4] |
| Storage | Limited shelf life, refer to label[1] | Freezer[4] |
| Primary Use | Analytical / Reference Standard[3][5] | Research Grade Lipid[4] |

Experimental Protocols

Monononadecanoin is primarily used as an internal standard in quantitative lipid analysis. The following protocols provide detailed methodologies for its application in sample preparation and analysis by gas chromatography.

Protocol 1: Quality Control and Purity Analysis by Gas Chromatography (GC-FID)

This protocol outlines a general method for verifying the purity of **monononadecanoin**. Monoglycerides must first be derivatized to a more volatile form, typically by silylation, to ensure they are suitable for GC analysis.

1. Preparation of Standard Solution:

- Accurately weigh approximately 10 mg of **monononadecanoin** standard.
- Dissolve in 1 mL of pyridine in a glass vial. Pyridine acts as a solvent and a catalyst for the derivatization reaction.

2. Derivatization (Silylation):

- To the standard solution, add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Seal the vial tightly with a PTFE-lined cap.
- Heat the mixture at 70°C for 30 minutes to ensure complete conversion to its trimethylsilyl (TMS) ether derivative.^{[4][6]}
- Cool the vial to room temperature before injection.

3. Gas Chromatography with Flame Ionization Detection (GC-FID) Analysis:

- GC System: Agilent 7890A or equivalent.
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
- Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 280°C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 150°C, hold for 1 minute.
 - Ramp 1: Increase at 15°C/min to 250°C.
 - Ramp 2: Increase at 5°C/min to 320°C, hold for 10 minutes.
- Detector: Flame Ionization Detector (FID) at 330°C.
- Data Analysis: Purity is calculated based on the relative peak area of the derivatized **monononadecanoïn** compared to the total area of all peaks in the chromatogram.

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Fig 1. Workflow for GC-based purity verification of **monononadecanoic**.

Protocol 2: Use as an Internal Standard for Total Fatty Acid Analysis

This protocol describes the use of **monononadecanoic** as an internal standard for quantifying total fatty acids in a biological sample (e.g., plasma, tissue homogenate). The method involves lipid extraction, followed by saponification and derivatization to fatty acid methyl esters (FAMES).

1. Sample Preparation and Lipid Extraction (Folch Method):

- Place the sample (e.g., 100 μ L plasma or ~20 mg tissue homogenate) into a glass centrifuge tube with a PTFE-lined cap.
- Spiking: Add a precise, known amount of **monononadecanoic** internal standard solution (e.g., 20 μ L of a 1 mg/mL solution in chloroform:methanol 2:1, v/v). The amount should be within the expected range of the analytes of interest.^[6]
- Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes to extract lipids.^[6]
- Add 600 μ L of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.^[6]
- Centrifuge at 2,000 x g for 10 minutes to separate the layers.
- Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.

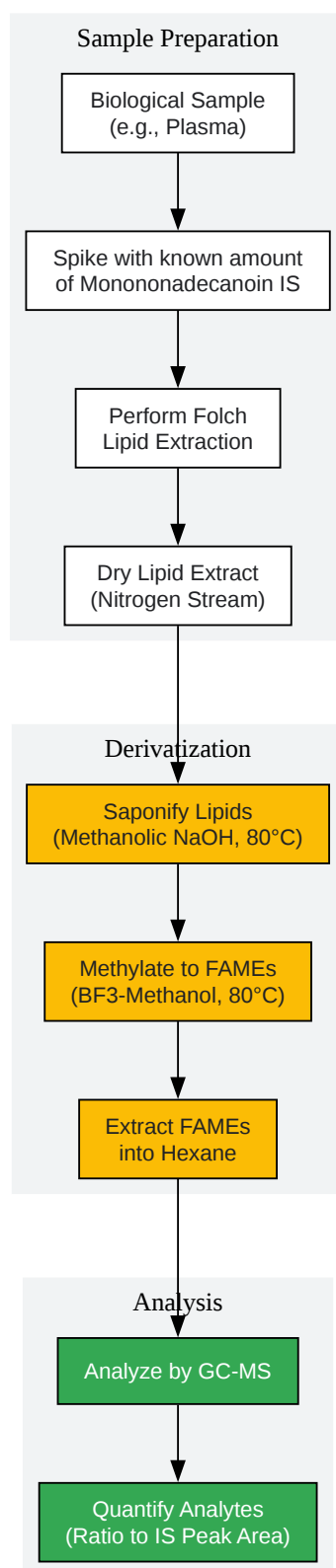
2. Saponification and Transesterification to FAMES:

- To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes to cleave fatty acids from all complex lipids (saponification).
- Cool the sample to room temperature.
- Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol. Heat at 80°C for 5 minutes. This reaction converts all free fatty acids (including the nonadecanoic acid from the internal standard) into their corresponding FAMES.

- Cool the sample. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.
- Centrifuge briefly to separate phases. The upper hexane layer now contains the FAMEs.

3. GC-MS Analysis:

- Transfer the upper hexane layer to a GC vial.
- Analyze using a GC-MS system with parameters optimized for FAME separation (e.g., using a polar capillary column like a CP-Sil 88 or ZB-FAME).
- Quantification: Identify the peaks for the nonadecanoate methyl ester (from the internal standard) and the target fatty acid methyl esters based on their retention times and mass spectra. Calculate the concentration of each target fatty acid by comparing the ratio of its peak area to the peak area of the internal standard against a pre-run calibration curve.



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Fig 2. Workflow for using **monononadecanoic** as an internal standard in fatty acid analysis.

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References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mononadecanoin analytical standard 112340-30-4 [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
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